2,3,4,6-Tetrabromopyridine

Description

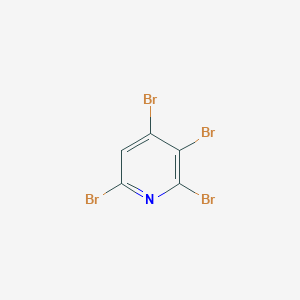

2,3,4,6-Tetrabromopyridine (CAS: 101252-31-7) is a brominated heterocyclic compound with the molecular formula C₅HBr₄N and a molar mass of 394.68 g/mol . It features a pyridine ring substituted with bromine atoms at the 2, 3, 4, and 6 positions. Physical properties such as melting point, solubility, or spectral data (e.g., NMR, IR) are also absent in the available sources, highlighting gaps in publicly accessible research.

Properties

Molecular Formula |

C5HBr4N |

|---|---|

Molecular Weight |

394.68g/mol |

IUPAC Name |

2,3,4,6-tetrabromopyridine |

InChI |

InChI=1S/C5HBr4N/c6-2-1-3(7)10-5(9)4(2)8/h1H |

InChI Key |

MEZQCNPGAQXESX-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(N=C1Br)Br)Br)Br |

Canonical SMILES |

C1=C(C(=C(N=C1Br)Br)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,3,4,6-tetrabromopyridine with structurally or functionally related compounds from the evidence, focusing on molecular features, halogenation patterns, and regulatory implications.

Structural and Molecular Comparison

Key Observations:

- Halogenation Impact: Unlike 2,3,4,6-tetrachlorophenol (a phenol derivative), the brominated pyridine lacks oxygen-based functional groups, likely altering its reactivity and toxicity profile. Chlorinated phenols are notorious for environmental persistence and bioaccumulation , but brominated pyridines may exhibit different degradation pathways.

- Substitution Patterns : The positional density of bromine in this compound contrasts with single-bromine substitutions in other heterocycles (e.g., the bromophenyl group in ). This likely increases steric hindrance and reduces solubility compared to less halogenated analogs.

- Thermal Stability: No data exist for this compound, but tetrachlorophenol decomposes into toxic dioxins , suggesting brominated analogs may require similar handling precautions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.